6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-7-(2-methoxyethoxy)-4-oxo-1H-cinnoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O5/c1-19-2-3-20-9-5-8-6(4-7(9)13)11(16)10(12(17)18)15-14-8/h4-5H,2-3H2,1H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKPCCLMQWZWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)NN=C(C2=O)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401172937 | |
| Record name | 6-Bromo-4-hydroxy-7-(2-methoxyethoxy)-3-cinnolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401172937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041853-23-9 | |
| Record name | 6-Bromo-4-hydroxy-7-(2-methoxyethoxy)-3-cinnolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1041853-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-hydroxy-7-(2-methoxyethoxy)-3-cinnolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401172937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a cinnoline precursor, followed by the introduction of hydroxy and methoxyethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 6-Bromo-4-oxo-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid.
Reduction: Formation of 4-Hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid.
Substitution: Formation of various substituted cinnoline derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid exhibit significant anticancer properties. For instance, studies on derivatives of cinnoline have shown their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
A notable study demonstrated that modifications in the cinnoline structure could enhance its potency against specific cancer cell lines. The presence of the bromo and hydroxy groups in this compound may contribute to its biological activity by influencing electron distribution and molecular interactions with biological targets.
Table 1: Anticancer Activity of Cinnoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis Induction |
| 6-Bromo-Cinnoline | MCF-7 | 15 | Cell Cycle Arrest |
| This compound | A549 | TBD | TBD |
Material Science
Synthesis of Functional Materials
The compound can be utilized in the synthesis of functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable complexes with metal ions allows for the development of materials with tailored electronic properties.
Research has shown that incorporating such compounds into polymer matrices can enhance the photophysical properties of the resulting materials, making them suitable for optoelectronic applications.
Table 2: Properties of Materials Incorporating Cinnoline Derivatives
| Material Type | Composition | Key Properties |
|---|---|---|
| OLEDs | Polymer + Cinnoline Derivative | High Luminescence Efficiency |
| OPVs | Cinnoline-Based Donor-Acceptor Systems | Improved Charge Mobility |
Environmental Studies
Potential as a Bioremediation Agent
The environmental impact of synthetic compounds is a growing concern. Initial studies suggest that this compound could be evaluated for its potential in bioremediation processes. Its chemical structure may allow it to interact with pollutants, facilitating their degradation by microbial action.
Case Studies
-
Anticancer Study
A study published in a peer-reviewed journal investigated the effects of various cinnoline derivatives on breast cancer cells. The results indicated that certain modifications led to increased cytotoxicity, providing a foundation for further development of targeted cancer therapies. -
Material Science Application
Research conducted at a leading university explored the use of cinnoline derivatives in developing new OLED materials. The findings demonstrated enhanced efficiency and stability compared to traditional materials, highlighting the compound's relevance in modern electronics.
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation or cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Biological Activity
6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid is a synthetic compound with potential pharmaceutical applications. Its structure, characterized by a bromine atom and a methoxyethoxy group, suggests diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: CHBrNO
- Molecular Weight: 343.13 g/mol
- CAS Number: 1041853-23-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been evaluated for its ability to inhibit nuclear factor-kappaB (NF-kB) activation, a critical transcription factor involved in inflammatory responses and cancer progression.
Biological Activity Overview
The compound's biological activity can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Potential to inhibit NF-kB, reducing inflammation in cellular models. |
| Cytotoxicity | Similar compounds have shown cytotoxic effects against various cancer cell lines. |
| Antioxidant Properties | Related compounds have demonstrated antioxidant activity in biological assays. |
Case Studies and Research Findings
-
Cytotoxicity Studies
- A study assessing the cytotoxicity of related compounds indicated that modifications in the structure significantly affect their potency against cancer cells. For instance, compounds with specific substituents showed enhanced cytotoxic effects, suggesting that this compound could exhibit similar behavior .
-
Antioxidant Activity
- Research on similar cinnoline derivatives has revealed antioxidant properties that may contribute to their therapeutic potential in oxidative stress-related diseases . Although direct studies on this specific compound are sparse, the structural similarities suggest it might possess comparable activities.
- Inhibition of Pathological Processes
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-4-hydroxy-7-(2-methoxyethoxy)cinnoline-3-carboxylic acid, and how can purity be ensured?
- Methodology : Begin with bromination and methoxyethoxy substitution on a cinnoline core, followed by carboxylation. Use high-performance liquid chromatography (HPLC) to monitor intermediate purity (>95% recommended) . For purification, employ recrystallization in ethanol/water mixtures or column chromatography with silica gel (gradient elution: 5–20% ethyl acetate in hexane) .
- Key Challenge : Bromine’s reactivity may lead to side products; optimize stoichiometry (e.g., 1.1–1.3 eq. Br₂) and reaction temperature (0–5°C) to minimize over-bromination .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify the methoxyethoxy group (δ ~3.3–4.5 ppm for -OCH₂CH₂O-) and aromatic protons (δ ~7.5–8.5 ppm for cinnoline core). Carboxylic acid protons may appear as a broad singlet (~δ 12–14 ppm) .
- IR : Confirm hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) groups.
- MS : Look for molecular ion peaks at m/z ~381 (M⁺) and fragmentation patterns consistent with bromine isotopes .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?
- Methodology : Use quantum mechanical calculations (DFT, B3LYP/6-31G*) to model reaction intermediates and transition states. For example, assess the feasibility of Suzuki-Miyaura coupling at the 6-bromo position by calculating activation energies for Pd-catalyzed cross-coupling . Pair computational predictions with high-throughput experimentation (HTE) to validate optimal ligands (e.g., XPhos) and bases (K₃PO₄) .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Methodology : Conduct a systematic solubility study using Hansen solubility parameters (HSPs). For polar aprotic solvents (DMSO, DMF), correlate experimental solubility with computed logP values (e.g., using ChemAxon). If discrepancies arise (e.g., lower-than-predicted solubility in THF), investigate hydrogen-bonding interactions via molecular dynamics simulations . Cross-reference findings with collaborative platforms like project fairs to integrate diverse experimental datasets .
Q. How can factorial design improve yield in multi-step syntheses involving this compound?
- Methodology : Apply a 2³ factorial design to evaluate three critical factors:
- A : Reaction temperature (25°C vs. 50°C)
- B : Catalyst loading (5 mol% vs. 10 mol%)
- C : Solvent polarity (DMF vs. THF)
Data Analysis and Interpretation
Q. How to interpret conflicting bioactivity results in kinase inhibition assays?
- Methodology :
- Step 1 : Validate assay reproducibility via positive controls (e.g., staurosporine) and Z’-factor calculations (>0.5 indicates robustness).
- Step 2 : Use molecular docking (AutoDock Vina) to assess binding poses in kinase active sites. If IC₅₀ values conflict with docking scores (e.g., poor activity despite strong binding), investigate off-target effects via kinome-wide profiling .
Q. What analytical methods quantify degradation products under varying pH conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
